(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Description
Properties
CAS No. |
651056-39-2 |
|---|---|
Molecular Formula |
C7H8ClFN2O |
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(2S,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6+/m1/s1 |
InChI Key |
DMQSZIMWOFNPNR-RITPCOANSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C#N)C(=O)CCl)F |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)CCl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common method for synthesizing this compound involves the reaction of 2-chloroacetyl chloride with 4-fluoropyrrolidine-2-carbonitrile . The reaction is usually conducted under controlled conditions to optimize yield and purity.
- Reactants :
- 2-Chloroacetyl chloride
- 4-Fluoropyrrolidine-2-carbonitrile
- Catalyst/Base : Triethylamine is commonly used to neutralize hydrochloric acid produced during the reaction.
Reaction Conditions
The reaction conditions can significantly influence the yield and purity of the final product:
- Temperature : Typically conducted at room temperature or slightly elevated temperatures.
- Solvent : Dichloromethane or other suitable organic solvents are often employed to facilitate the reaction.
Purification Techniques
After the reaction, purification is crucial to isolate the desired product:
- Column Chromatography : This technique is frequently used to separate and purify the compound from by-products and unreacted materials.
Detailed Synthesis Steps
The synthesis can be elaborated as follows:
-
- Ensure that both reactants are in their pure forms before initiating the reaction.
-
- In a fume hood, dissolve 4-fluoropyrrolidine-2-carbonitrile in dichloromethane.
- Slowly add 2-chloroacetyl chloride while stirring continuously.
-
- Add triethylamine to neutralize any hydrochloric acid generated during the reaction.
-
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
- Once the reaction is complete, filter off any solid residues.
- Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
- Concentrate the solution under reduced pressure to obtain crude product.
- Purify using column chromatography with an appropriate eluent.
Yield and Efficiency
In laboratory settings, yields for this synthesis typically range from 70% to 90%, depending on the specific conditions employed (temperature, solvent choice, and purification methods).
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Standard Synthesis | 75-90 | >95 |
| Optimized Conditions | >90 | >98 |
Chemical Reactions Analysis
Types of Reactions
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Limitations : Current studies lack comprehensive pharmacokinetic data for the (2S,4R) compound. Comparative analyses with newer FAPIs (e.g., FAPI-46, which has prolonged tumor retention) are also absent .
Biological Activity
The compound (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile , with the CAS number 596817-06-0 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClFN2O |
| Molecular Weight | 190.6 g/mol |
| IUPAC Name | (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
| CAS Number | 596817-06-0 |
Structure
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a fluorine atom, contributing to its unique reactivity and potential biological effects.
Pharmacological Profile
Research indicates that compounds similar to (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile exhibit various pharmacological activities, including:
- Antiepileptic Effects : Investigations into related compounds have shown neuroprotective properties in models of epilepsy. For instance, compounds with similar structural motifs have demonstrated efficacy in reducing seizure frequency and severity in animal models, suggesting potential therapeutic applications for epilepsy treatment .
- Neuroprotective Mechanisms : Studies have highlighted that certain derivatives can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal tissues. This is particularly relevant for conditions like epilepsy where oxidative damage plays a significant role in pathophysiology .
Case Studies
- Antiepileptic Activity :
- Neurochemical Profiling :
Synthesis and Derivatives
The synthesis of (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves multi-step organic reactions starting from readily available pyrrolidine derivatives. The introduction of the chloroacetyl group is often achieved through acylation reactions using chloroacetyl chloride under basic conditions.
Synthetic Pathway Overview
- Starting Material : Pyrrolidine
- Reagents : Chloroacetyl chloride, base (e.g., triethylamine)
- Conditions : Reflux in an appropriate solvent (e.g., dichloromethane)
- Purification : Column chromatography to isolate the desired product.
Q & A
Basic Synthesis: What are the optimized reaction conditions for synthesizing (2S,4R)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile?
Answer:
The synthesis involves sequential functionalization of the pyrrolidine core. A validated protocol includes:
- Step 1 : Reacting (4S)-4-fluoro-L-prolinamide with potassium 2-ethylhexanoate in THF under ice-cooling, followed by bromoacetyl bromide addition (0°C, 30 min) .
- Step 2 : Trifluoroacetic anhydride-mediated activation of intermediates in THF (0°C, 1 hr) .
- Step 3 : Chloroacetylation using chloroacetyl chloride and triethylamine in DMF (0°C, 1 hr), achieving 86% yield after cyanuric chloride quenching and purification .
Key Considerations : Monitor reaction progress via TLC (silica gel, chloroform:methanol 10:1) and confirm purity by HPLC (>95% by area normalization) .
Advanced Synthesis: How can stereochemical integrity be maintained during chloroacetylation?
Answer:
The (2S,4R) configuration is sensitive to reaction conditions. To preserve chirality:
- Use low temperatures (0–5°C) during chloroacetyl chloride addition to minimize racemization .
- Employ anhydrous solvents (e.g., DMF dried over molecular sieves) to avoid hydrolysis of the chloroacetyl group .
- Verify stereopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) and compare retention times with enantiomerically pure standards .
Structural Characterization: What spectroscopic methods resolve ambiguities in the carbonitrile and fluoro-pyrrolidine moieties?
Answer:
- 1H NMR : The fluorinated pyrrolidine ring shows distinct splitting patterns (e.g., δ 4.25 ppm, J = 8.9 Hz for 4-fluoro proton coupling) .
- 19F NMR : A singlet near δ -190 ppm confirms the 4-fluoro substituent, while absence of splitting excludes diastereomeric impurities .
- PXRD : Characterize crystalline forms by comparing experimental patterns (e.g., 2θ = 12.5°, 18.7°, 22.3°) with simulated data from single-crystal structures .
Stability Analysis: How does hygroscopicity impact solid-state stability under high humidity?
Answer:
- Hygroscopicity Testing : Expose the compound to 95% relative humidity (RH) for 24 hrs. PXRD analysis (Fig. 2b in ) reveals peak broadening at 2θ = 18.7° and 22.3°, indicating partial amorphization.
- Mitigation Strategies : Store in desiccators with silica gel or formulate as a hydrochloride salt (e.g., (2S,4S)-4-fluoro-pyrrolidine carbonitrile HCl), which shows reduced hygroscopicity .
Pharmacological Relevance: What assays evaluate DPP-IV inhibition potency of derivatives?
Answer:
- In Vitro DPP-IV Assay : Incubate derivatives with human recombinant DPP-IV (pH 7.4, 37°C) and measure cleavage of Gly-Pro-AMC substrate via fluorescence (λex = 360 nm, λem = 460 nm) .
- IC50 Determination : Fit dose-response curves using nonlinear regression (e.g., (2S,4R)-derivatives show IC50 < 50 nM, comparable to Vildagliptin) .
Advanced Functionalization: Which positions allow derivatization without compromising bioactivity?
Answer:
- Chloroacetyl Group : Replace with bromoacetyl or trifluoroacetyl groups to modulate reactivity (e.g., compound 34 in ).
- Carbonitrile Position : Introduce substituents at C2 (e.g., methyl ester) to enhance solubility while retaining DPP-IV affinity .
- Fluorine Substitution : Retain 4-fluoro configuration; substitution at C3/C5 reduces target binding .
Purity Challenges: How to resolve co-eluting impurities in reverse-phase HPLC?
Answer:
- Column Optimization : Use a C18 column (150 × 4.6 mm, 3.5 µm) with gradient elution (water:acetonitrile + 0.1% TFA). Adjust gradient slope to separate impurities (<0.5% area) .
- Ion-Pairing : Add 10 mM ammonium formate to improve peak symmetry for charged intermediates .
Computational Modeling: What force fields predict conformational stability of the pyrrolidine ring?
Answer:
- Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with explicit solvent (e.g., TIP3P water) to simulate ring puckering (Cγ-endo vs. Cγ-exo) .
- QM/MM : Hybrid quantum mechanics/molecular mechanics (e.g., B3LYP/6-31G*) validates intramolecular H-bonding between chloroacetyl and carbonitrile groups .
Scale-Up Risks: What are critical control points for kilogram-scale synthesis?
Answer:
- Exothermic Reactions : Monitor chloroacetyl chloride addition using in-line IR (absorbance at 1750 cm⁻¹ for carbonyl) to prevent thermal runaway .
- Crystallization : Optimize anti-solvent (e.g., MTBE) addition rate to avoid oiling out; use seeding with anhydrous Form I crystals .
Contradictory Data: How to reconcile discrepancies in reported IC50 values for DPP-IV inhibition?
Answer:
- Assay Variability : Normalize data to reference inhibitors (e.g., Sitagliptin) and validate enzyme activity via control experiments .
- Solubility Effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
